molecular formula C8H17NO B1355318 1-Propylpiperidin-4-ol CAS No. 105409-83-4

1-Propylpiperidin-4-ol

Cat. No. B1355318
CAS RN: 105409-83-4
M. Wt: 143.23 g/mol
InChI Key: BUGNITMKWYOPCU-UHFFFAOYSA-N
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Description

“1-Propylpiperidin-4-ol” is a chemical compound with the CAS Number: 105409-83-4 . It has a molecular weight of 143.23 and its IUPAC name is 1-propyl-4-piperidinol .


Synthesis Analysis

Piperidine derivatives, such as 1-Propylpiperidin-4-ol, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The InChI code for 1-Propylpiperidin-4-ol is 1S/C8H17NO/c1-2-5-9-6-3-8(10)4-7-9/h8,10H,2-7H2,1H3 . The molecular formula is C8H17NO .


Chemical Reactions Analysis

Piperidine derivatives are utilized in various ways, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

1-Propylpiperidin-4-ol is an oil at room temperature . The compound has a molecular weight of 143.23 .

Scientific Research Applications

1. Pharmaceutical Research

1-Propylpiperidin-4-ol and its derivatives have been extensively studied in the context of pharmaceutical research. For instance, it has been explored as a key component in the synthesis of novel ketooxazole-based inhibitors of fatty acid amide hydrolase (FAAH), showing potential efficacy in models of neuropathic pain (Timmons et al., 2008). Additionally, its role in the preparation and study of growth-stimulating activities on spring wheat grains has been documented, indicating its utility in agricultural applications (Kishibayev et al., 2019).

2. Cancer Treatment Research

Significant research has been conducted on the use of 1-Propylpiperidin-4-ol derivatives as poly (ADP-ribose) polymerase (PARP) inhibitors for cancer treatment. Studies have focused on understanding the structural requirements of these compounds and developing predictive models for their inhibitory activity, contributing to the design of novel cancer therapeutics (Sharma, 2015).

3. Neuropharmacological Studies

Research into the dopaminergic properties of various enantiomers of 1-Propylpiperidin-4-ol derivatives has shown their potential as selective dopamine D4 receptor ligands. These findings are crucial for developing targeted therapies for neurological disorders (Macchia et al., 2001).

4. Antimicrobial Activity

Studies on the antimicrobial activity of derivatives of 1-Propylpiperidin-4-ol have shown promising results. For example, certain compounds have demonstrated a broad spectrum of antimicrobial activity, indicating their potential as candidates for further antimicrobial testing (Dyusebaeva et al., 2017).

5. Chemical Synthesis

5. Chemical Synthesis and Material Science

1-Propylpiperidin-4-ol and its analogs have been utilized in chemical synthesis, contributing to advancements in material science and biochemistry. For instance, the synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine highlights its utility in producing structurally specific compounds for various applications (Grishina et al., 2017). Additionally, the compound has been used in the synthesis of novel analogues of diphenylpyraline, a process that could have implications in pharmaceutical research (Weis et al., 2003).

Safety and Hazards

The safety information for 1-Propylpiperidin-4-ol includes several hazard statements: H227, H302, H314, H335 . Precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

1-propylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-5-9-6-3-8(10)4-7-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGNITMKWYOPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546155
Record name 1-Propylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propylpiperidin-4-ol

CAS RN

105409-83-4
Record name 1-Propylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-propylpiperidin-4-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1-Iodopropane (22 ml) was added dropwise during 15 minutes to a stirred suspension of 4-hydroxypiperidine (20 g) in acetone (250 ml) and the resultant mixture was stirred at ambient temperature for 20 hours. The mixture was evaporated and the residue was partitioned between diethyl ether and 2N aqueous sodium hydroxide solution. The organic phase was washed with brine, dried over magnesium sulphate and evaporated to give 4-hydroxy-N-propylpiperidine as an oil (19.6 g); NMR Spectrum: (DMSOd6) 0.82 (t, 3H), 1.16 (m, 4H), 1.66 (m, 2H), 1.91 (m, 2H), 2.06 (t, 2H), 2.64 (m, 2H), 3.38 (m, 1H), 4.45 (d, 1H); Mass Spectrum: M+H+ 144.
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 1-propylpiperidin-4-ol?

A1: 1-Propylpiperidin-4-ol is a cyclic tertiary amine with a hydroxyl group.

    Q2: How does the structure of 1-propylpiperidin-4-ol relate to its potential activity?

    A2: The structure of 1-propylpiperidin-4-ol, particularly the piperidine ring with the propyl substituent and the hydroxyl group, suggests it could be a potential building block for molecules with biological activity. The provided research paper discusses "analogs of pridopidine, their preparation and use" []. Pridopidine itself is a complex molecule containing a 1-propylpiperidin-4-yl group. Therefore, understanding the properties of 1-propylpiperidin-4-ol could be relevant in the context of developing and studying pridopidine analogs.

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